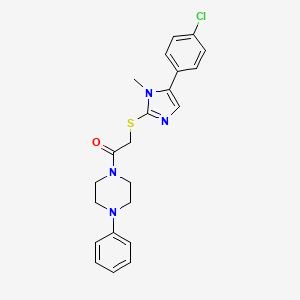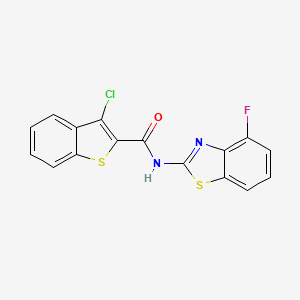
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide” has a molecular formula of C14H8ClFN2OS. Its average mass is 306.742 Da and its monoisotopic mass is 306.002991 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications
Material Science and Coordination Networks
Research demonstrates the use of tetrazolate-yl acylamide tectons, which share structural motifs with 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, in the creation of crystalline coordination networks. These networks exhibit chiral space groups and significant second harmonic generation (SHG) efficiencies, indicating their potential in nonlinear optical applications. The study highlights the impact of substituents on the structural and optical properties of these materials (Liao et al., 2013).
Fluorescence Studies
Compounds structurally related to this compound have been synthesized and studied for their fluorescence efficiency. These studies aim to enhance fluorescence characteristics, especially emission wavelength, through various substitutions. The compounds emitted blue light, showing moderate quantum yields compared to standard dyes, underscoring their utility in fluorescence applications (Mahadevan et al., 2014).
Biological Activity Evaluation
Several studies have synthesized derivatives of benzothiazoles and tested them for antimicrobial activity. These compounds, including variations of the this compound structure, exhibit promising antibacterial and antifungal properties. The research underscores the therapeutic potential of these compounds, particularly in combating microbial infections (Naganagowda & Petsom, 2011).
Sensor Development
Benzothiazole-based compounds are employed as sensitive fluorescent chemosensors for detecting pH fluctuations and metal cations. Their high sensitivity and selectivity are attributed to the acidic nature of the fluorophenol moiety, making them suitable for monitoring physiological pH and detecting specific metal cations in various samples (Tanaka et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2OS2/c17-12-8-4-1-2-6-10(8)22-14(12)15(21)20-16-19-13-9(18)5-3-7-11(13)23-16/h1-7H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPELNPMITMONSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(C=CC=C4S3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)
![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoate](/img/structure/B2732856.png)
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)
![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)
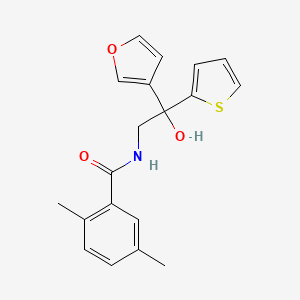
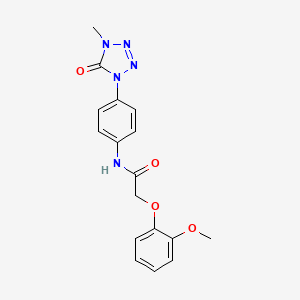
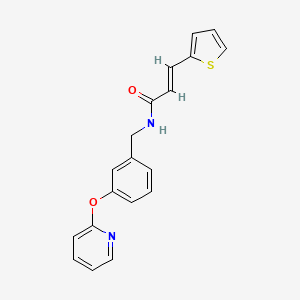
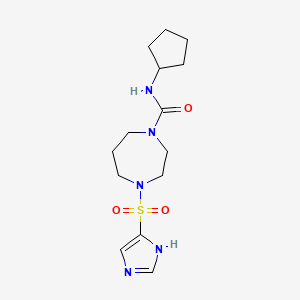
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2732870.png)
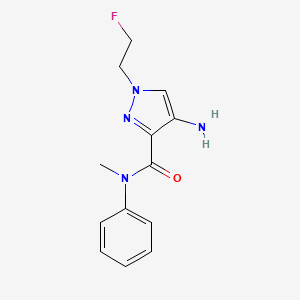
![2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid](/img/structure/B2732872.png)
![Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate](/img/structure/B2732873.png)
